2-(methylamino)-N-phenylacetamide hydrochloride

Beschreibung

Historical Context and Discovery

2-(Methylamino)-N-phenylacetamide hydrochloride emerged from mid-20th-century research into bioactive acetamide derivatives, which were explored for their pharmacological potential. While the exact date of its first synthesis is not explicitly documented, its structural analogs appear in patents and studies focusing on N-substituted acetamides as intermediates for drug development. For instance, early work on acetamide compounds in the 1960s laid the groundwork for synthesizing derivatives with modified alkyl and aryl groups, including those with methylamino and phenyl substituents . The hydrochloride salt form likely originated from efforts to improve the compound’s solubility and crystallinity for industrial and research applications .

Significance in Chemical Research

This compound has garnered attention for its dual role as a synthetic intermediate and a subject of structure-activity relationship (SAR) studies. Its scaffold is integral to medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. For example, structurally related acetamides have been investigated as inhibitors of transforming growth factor-beta (TGF-β) receptors and carbonic anhydrases, highlighting the broader relevance of this chemical class in targeting enzymatic pathways . Additionally, its synthesis pathways are leveraged in fragment-based drug discovery (FBLD) to optimize binding affinity and selectivity for therapeutic targets .

Overview of Structural Characteristics

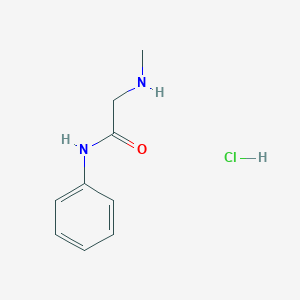

This compound (C₉H₁₂N₂O·HCl) features a planar acetamide core with distinct functional groups:

- A phenyl ring attached to the amide nitrogen.

- A methylamino group (-NHCH₃) at the alpha position of the acetamide carbonyl.

- A hydrochloride counterion enhancing ionic stability .

The molecular structure is characterized by intramolecular hydrogen bonding between the amide carbonyl and methylamino group, which influences its conformational stability. The hydrochloride salt further modifies its physicochemical properties, such as melting point and solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O | |

| Molecular Weight | 200.67 g/mol | |

| SMILES | CNCC(=O)NC1=CC=CC=C1.Cl | |

| InChI Key | GPKJKIOOIVUFMI-UHFFFAOYSA-N | |

| Hydrogen Bond Donors/Acceptors | 2/3 |

The compound’s crystalline structure and zwitterionic potential (at physiological pH) make it suitable for X-ray crystallography and computational modeling studies . Its synthetic versatility is evidenced by modifications at the phenyl ring or methylamino group, enabling the exploration of electronic and steric effects on bioactivity .

Eigenschaften

IUPAC Name |

2-(methylamino)-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTCXNVKPIYQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547238 | |

| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-45-9 | |

| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-N-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Standard Laboratory Synthesis

The synthesis of 2-(methylamino)-N-phenylacetamide hydrochloride typically involves the reaction between N-phenylacetamide and methylamine. The reaction proceeds as follows:

$$

\text{N-phenylacetamide} + \text{methylamine} \rightarrow \text{this compound}

$$

- Solvent: Ethanol or methanol is commonly used as the reaction medium.

- Temperature: The reaction is conducted at 50–60°C.

- Duration: The process typically takes several hours to ensure complete conversion.

Purification:

After the reaction, the product is purified through recrystallization. Ethanol is often employed as the solvent for recrystallization to achieve high purity.

Industrial Production

In an industrial setting, the synthesis follows similar principles but is optimized for higher yields and scalability. Continuous flow reactors and automated systems are employed to ensure consistent production quality.

- Reaction Optimization: Temperature control and solvent recycling systems are used to minimize waste and maximize yield.

- Purification Techniques: Large-scale recrystallization or column chromatography may be utilized depending on the batch size.

Alternative Synthetic Methods

Leuckart Reaction

An alternative method involves reductive amination using formamide and formic acid:

- Ketones are treated with formamide and formic acid at elevated temperatures (170°C) for approximately 18 hours.

- A microwave-assisted procedure can reduce reaction time while maintaining efficiency.

This method is more complex but may be suitable for specific derivatives or related compounds.

The synthesis of this compound is straightforward under controlled conditions. Below is a summary table of the key parameters:

| Parameter | Standard Synthesis | Industrial Production |

|---|---|---|

| Solvent | Ethanol/Methanol | Ethanol/Methanol |

| Temperature | 50–60°C | Optimized (50–60°C) |

| Purification Method | Recrystallization | Recrystallization/Chromatography |

| Yield | Moderate | High |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding N-phenylacetamide derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted amide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(methylamino)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties of Selected Acetamide Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Halogenation: Chlorine substitution (e.g., 2-chloro-N-phenylacetamide) enhances hydrogen-bonding interactions in the solid state, influencing crystallinity . Fluorine substitution (e.g., N-(3-fluorophenyl) analog) improves lipophilicity and bioavailability, making it relevant in pesticide formulations . Alkyl/Amino Modifications: The ethylmethylamino group in N-(2,6-dimethylphenyl) derivatives increases steric bulk, altering receptor binding profiles. This is critical in neuropharmacology research, where such compounds serve as reference standards .

Physicochemical Behavior Hydrochloride Salts: The hydrochloride form (common in all listed compounds) improves aqueous solubility and thermal stability. For example, 2-(methylamino)-N-phenylacetamide HCl is stable at room temperature, facilitating storage and handling . Conformational Flexibility: In 2-chloro-N-phenylacetamide, the syn alignment of C–Cl and C=O bonds promotes intermolecular N–H⋯O hydrogen bonding, forming infinite chains in the crystal lattice .

Applications Agrochemicals: Fluorinated derivatives (e.g., CAS 1049774-86-8) are prioritized for pest control due to their resistance to metabolic degradation . Pharmaceutical Intermediates: Compounds like N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide HCl are used to synthesize lidocaine analogs or study dopamine receptor interactions .

Biologische Aktivität

2-(Methylamino)-N-phenylacetamide hydrochloride, also known as N-methyl-2-(2-(methylamino)phenyl)acetamide hydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the empirical formula and a molecular weight of approximately 214.69 g/mol. Its structure consists of a methyl group, an acetamide group, and a phenyl ring, which contributes to its diverse chemical properties and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound has been shown to modulate enzyme activities, influencing biochemical pathways critical for cellular function.

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes, potentially altering their activity. These interactions can lead to significant changes in metabolic processes, which may be leveraged for therapeutic applications.

Biological Activity and Therapeutic Potential

Several studies have investigated the biological effects of this compound in various contexts:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. For instance, its derivatives have shown varying degrees of cytotoxicity against HeLa and U87 cancer cells, indicating potential for development as an anticancer agent .

- Neuropharmacological Effects : The compound has been explored for its neuropharmacological properties. It may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

A number of studies highlight the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For example, after treatment with the compound, HeLa cells showed increased rates of necrosis and apoptosis compared to control groups .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which the compound exerts its effects. One study reported that it inhibits specific metabolic pathways critical for cancer cell survival, suggesting a targeted approach to cancer therapy .

- Comparative Studies : The biological activity of this compound was compared with structurally similar compounds to assess its unique properties. Findings indicated that while other compounds exhibited some activity, this compound showed more pronounced effects in certain assays.

Data Tables

| Study | Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 50 | Significant necrosis |

| Study B | U87 | 40 | Induction of apoptosis |

| Study C | HEK293 | >200 | No significant effect |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)-N-phenylacetamide hydrochloride?

- Methodology : A common approach involves nucleophilic substitution of a chloro precursor (e.g., 2-chloro-N-phenylacetamide) with methylamine. For example:

- React 2-chloro-N-phenylacetamide (20 mmol) with excess methylamine in a toluene:water (8:2) solvent system under reflux (5–7 h). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Quench with ice, filter solid products, and crystallize using ethanol. For liquid products, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure .

- Key Considerations : Optimize molar ratios and reaction time to minimize byproducts. Purification via recrystallization or column chromatography is critical for yield improvement.

Q. What analytical techniques are suitable for characterizing this compound?

- UV-Vis Spectroscopy : Determine λₘₐₓ in aqueous or ethanol solutions (e.g., ~273 nm for related hydrochloride salts) .

- HPLC/HPTLC : Use C18 columns with mobile phases like acetonitrile:water (0.1% TFA) for purity assessment. Retention times can be compared against synthetic intermediates .

- Melting Point Analysis : Reported melting point ranges (e.g., 160–162°C) should align with literature values for identity confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and avoid skin contact. Waste disposal must comply with hazardous chemical guidelines .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., molecular formula) be resolved?

- Issue : Conflicting molecular formulas (e.g., C₃H₉ClN₂O vs. C₉H₁₃ClN₂O) arise from misattribution to structurally similar compounds like sarcosinamide hydrochloride .

- Resolution :

- Perform elemental analysis (C, H, N, Cl) to confirm composition.

- Use high-resolution mass spectrometry (HRMS) or ¹H/¹³C NMR to verify the presence of the phenyl group and methylamino moiety .

Q. What experimental designs are recommended to study hydrolytic stability under physiological conditions?

- Methodology :

- Prepare buffered solutions (pH 1.2–7.4) and incubate the compound at 37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 h). Compare with controls (e.g., stable analogs like phenylephrine hydrochloride) .

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Identify degradation products via LC-MS.

Q. How can researchers optimize reaction yields for methylamino-substituted acetamides?

- Factors to Test :

- Solvent polarity (e.g., DMF vs. toluene:water mixtures).

- Catalysts (e.g., KI for SN2 reactions).

- Temperature gradients (reflux vs. microwave-assisted synthesis).

Q. What strategies mitigate byproduct formation during synthesis?

- Byproduct Source : Competing hydrolysis of the chloro precursor or over-alkylation.

- Solutions :

- Use excess methylamine (2–3 eq.) to drive substitution.

- Add scavengers (e.g., molecular sieves) to absorb water and suppress hydrolysis .

Data Contradictions and Validation

- Molecular Weight Discrepancies : Cross-reference CAS registry data (60565-45-9 for the target compound vs. 5325-64-4 for sarcosinamide hydrochloride) to avoid misidentification .

- Analytical Cross-Checks : Validate melting points and spectral data against NIST standards or peer-reviewed repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.